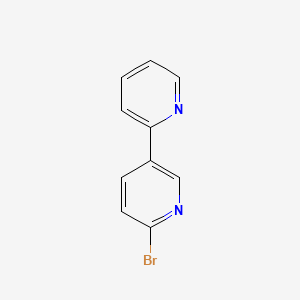
6'-Bromo-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromo-2,3’-bipyridine is an organic compound with the molecular formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 6’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6’-Bromo-2,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid would yield 6’-phenyl-2,3’-bipyridine .
Applications De Recherche Scientifique
6’-Bromo-2,3’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 6’-Bromo-2,3’-bipyridine in coordination chemistry involves its ability to coordinate with metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states . The specific pathways and molecular targets depend on the metal and the overall structure of the complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,2’-bipyridine: Similar in structure but with the bromine atom at the 6 position of the 2,2’-bipyridine.
4,4’-Dibromo-2,2’-bipyridine: Contains two bromine atoms at the 4 and 4’ positions.
2-Bromo-6-(2-pyridyl)pyridine: Another brominated bipyridine derivative with different substitution patterns.
Uniqueness
6’-Bromo-2,3’-bipyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of complexes it forms. This makes it particularly useful in certain catalytic applications and materials science .
Propriétés
Numéro CAS |
342618-54-6 |
|---|---|
Formule moléculaire |
C10H7BrN2 |
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
2-bromo-5-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H |
Clé InChI |
MYKJUTJKRCFNNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















